

Physical and chemical properties of Sodium 2-oxobutanoate-¹³C,d₄

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 2-oxobutanoate-¹³C,d₄

Cat. No.: B12393640

[Get Quote](#)

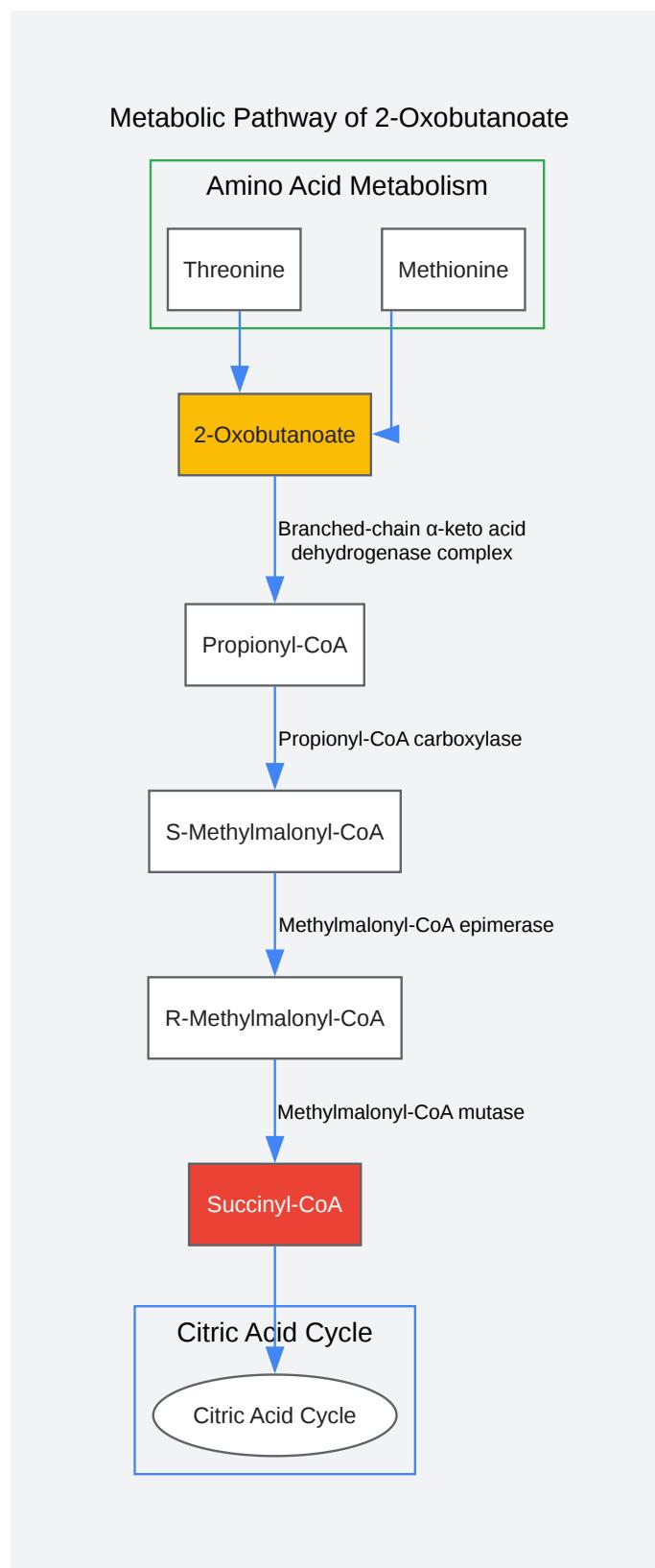
Technical Guide: Sodium 2-oxobutanoate-¹³C,d₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Sodium 2-oxobutanoate-¹³C,d₄, a stable isotope-labeled compound valuable for metabolic research and drug development. This document details its characteristics, relevant metabolic pathways, and general experimental protocols for its use.

Core Properties

Sodium 2-oxobutanoate-¹³C,d₄ is the sodium salt of 2-oxobutanoic acid, isotopically labeled with one ¹³C atom and four deuterium atoms. While specific experimental data for the labeled compound is limited, its physical and chemical properties are expected to be nearly identical to its unlabeled counterpart, Sodium 2-oxobutanoate.


Physical and Chemical Data

The following table summarizes the known physical and chemical properties of unlabeled Sodium 2-oxobutanoate.

Property	Value	Reference
Appearance	White to light yellow crystalline powder.	[1]
Molecular Formula	C ₄ H ₅ NaO ₃ (unlabeled)	[1]
Molecular Weight	124.07 g/mol (unlabeled)	[2]
Melting Point	227-231 °C	[1]
Solubility	Soluble in water.	[3]
Storage Temperature	2-8°C	[2]

Metabolic Significance and Signaling Pathway

2-oxobutanoate is a key intermediate in the metabolism of several amino acids, including threonine and methionine.[\[4\]](#)[\[5\]](#) Its degradation occurs within the mitochondrial matrix, where it is converted to propionyl-CoA, which then enters the citric acid cycle as succinyl-CoA.[\[4\]](#) The use of Sodium 2-oxobutanoate-¹³C,d₄ allows researchers to trace the flux of this metabolite through these critical pathways.

[Click to download full resolution via product page](#)

Metabolic degradation pathway of 2-oxobutanoate.

Experimental Protocols

Due to the specialized nature of isotopically labeled compounds, specific experimental protocols are often developed in-house. The following sections provide detailed, generalized methodologies for the handling, storage, and analysis of Sodium 2-oxobutanoate-¹³C,d₄.

Handling and Storage

Stable isotopically labeled compounds are not radioactive but should be handled with care to avoid contamination and degradation.[\[6\]](#)

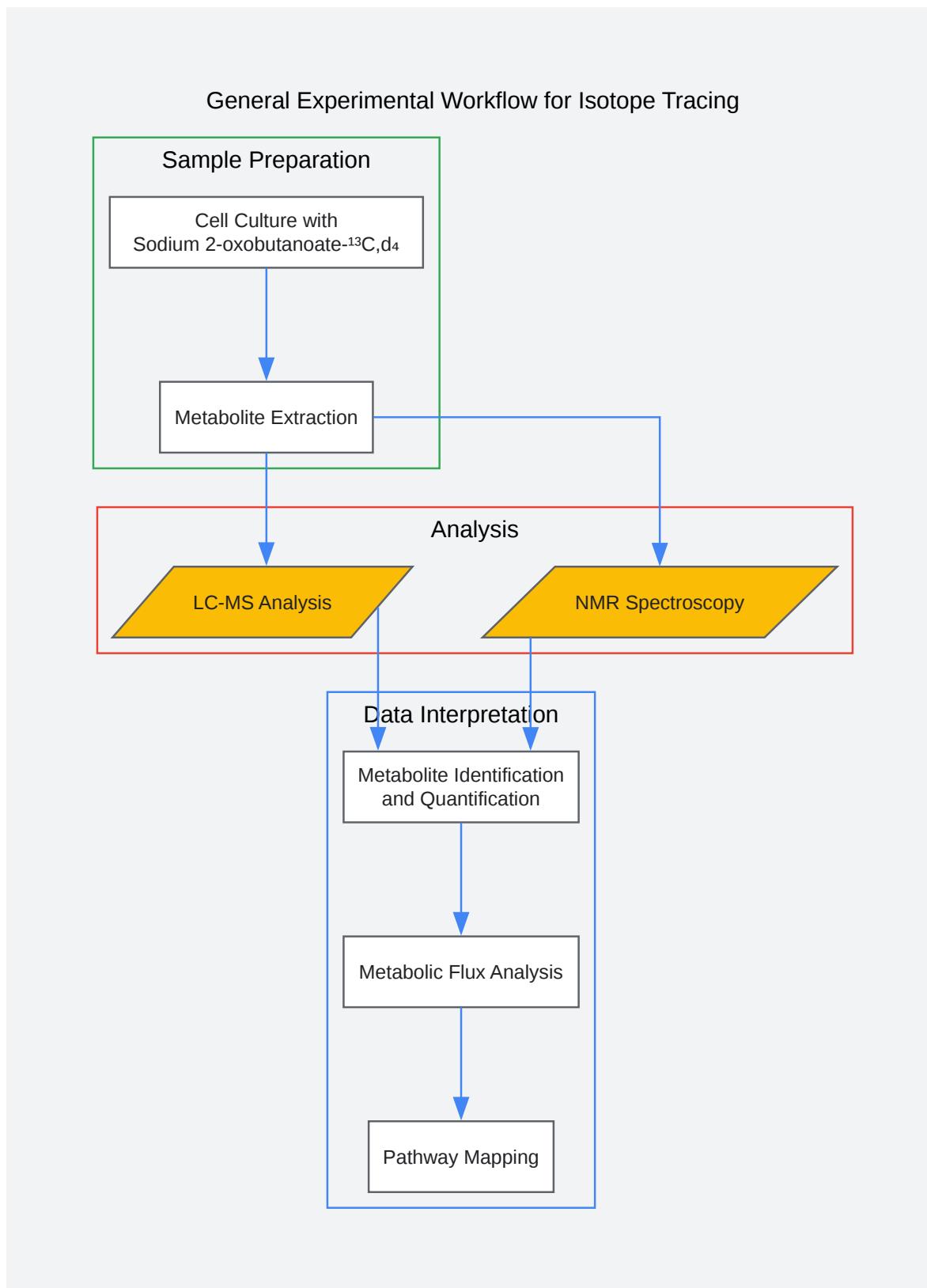
- Storage: Store the compound in a tightly sealed container at 2-8°C, protected from light.[\[2\]](#)
For long-term storage, temperatures of -20°C to -80°C are recommended to maintain stability.[\[6\]](#)
- Handling: Use personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation of the powder.[\[2\]](#)

Sample Preparation for Mass Spectrometry

Mass spectrometry is a primary technique for tracing the incorporation of ¹³C and deuterium into metabolites.

- Cell Culture and Labeling: Culture cells in a medium containing the desired concentration of Sodium 2-oxobutanoate-¹³C,d₄ for a specified period to allow for metabolic incorporation.
- Metabolite Extraction:
 - Quench metabolism by rapidly cooling the cells (e.g., with liquid nitrogen).
 - Lyse the cells and extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
 - Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
- Sample Analysis: Analyze the extracted metabolites using high-resolution liquid chromatography-mass spectrometry (LC-MS) to separate and identify the labeled

compounds.^[7]


Sample Preparation for NMR Spectroscopy

NMR spectroscopy can provide detailed information on the specific positions of isotopic labels within a molecule.

- Labeling and Extraction: Follow the same procedure as for mass spectrometry to label and extract the metabolites.
- Sample Preparation:
 - Lyophilize the metabolite extract to remove the solvent.
 - Reconstitute the dried extract in a suitable NMR buffer (e.g., a phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS).
- NMR Analysis: Acquire ¹H and ¹³C NMR spectra to identify and quantify the isotopically labeled metabolites.^[8]

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for using Sodium 2-oxobutanoate-¹³C,d₄ in metabolic research.

[Click to download full resolution via product page](#)

A typical workflow for metabolic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Sodium 2-oxobutanoate | 2013-26-5 [smolecule.com]
- 2. Sodium 2-oxobutyrate powder 2013-26-5 [sigmaaldrich.com]
- 3. Sodium 4-(methylthio)-2-oxobutanoate | C5H7NaO3S | CID 23696623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. moravek.com [moravek.com]
- 7. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [Physical and chemical properties of Sodium 2-oxobutanoate-13C,d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12393640#physical-and-chemical-properties-of-sodium-2-oxobutanoate-13c-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com